3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
Overview
Description
3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide: is a chemical compound that features a trifluoromethyl group attached to a pyrazole ring, with a carbohydrazide functional group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide typically involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the hydrazide group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the carbohydrazide group.
Substitution: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: 3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its trifluoromethyl group can enhance the bioavailability and metabolic stability of derived compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and pesticides. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The carbohydrazide group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
3-(trifluoromethyl)-1H-pyrazole: Lacks the carbohydrazide group, making it less versatile in certain reactions.
1H-pyrazole-4-carbohydrazide: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide: Similar structure but with the carbohydrazide group at a different position, leading to variations in reactivity and applications.
Uniqueness: 3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide is unique due to the presence of both the trifluoromethyl and carbohydrazide groups. This combination imparts distinct chemical properties, such as increased stability, reactivity, and potential for diverse applications in various fields.
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4O/c6-5(7,8)3-2(1-10-12-3)4(13)11-9/h1H,9H2,(H,10,12)(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIZVEQHVQWWOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)NN)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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